9-(Naphthalen-1-yl)anthracen

Übersicht

Beschreibung

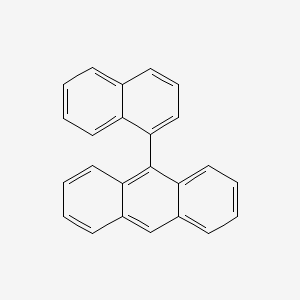

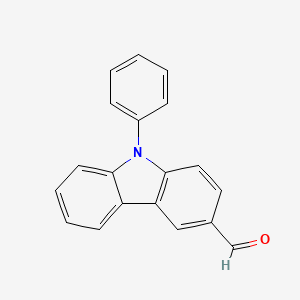

9-(Naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a naphthalene moiety attached at the 9-position. This compound is known for its luminescent properties, making it useful in various applications, particularly in organic electronics and photonics .

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-(Naphthalen-1-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its luminescent properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of 9-(Naphthalen-1-yl)anthracene are being explored for their potential use in bioimaging and as fluorescent probes .

Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as a host material in the emissive layer. Its stability and luminescent properties contribute to the efficiency and longevity of these devices .

Wirkmechanismus

Target of Action

The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .

Mode of Action

9-(Naphthalen-1-yl)anthracene interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .

Biochemical Pathways

The compound 9-(Naphthalen-1-yl)anthracene affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .

Pharmacokinetics

Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The molecular effect of 9-(Naphthalen-1-yl)anthracene’s action is the generation of deep-blue emission in OLEDs

Action Environment

Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of 9-(Naphthalen-1-yl)anthracene. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This method uses a palladium catalyst to couple a naphthylboronic acid with a bromoanthracene derivative under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 9-(Naphthalen-1-yl)anthracene can be scaled up by optimizing the Suzuki coupling reaction. This involves using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9-(Naphthalen-1-yl)anthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated anthracene derivatives.

Substitution: Nitrated or halogenated anthracene compounds.

Vergleich Mit ähnlichen Verbindungen

- 9,10-Di(naphthalen-1-yl)anthracene

- 9-(Naphthalen-2-yl)anthracene

- 9-(Phenyl)anthracene

Comparison: 9-(Naphthalen-1-yl)anthracene is unique due to its specific substitution pattern, which affects its photophysical properties. Compared to 9,10-Di(naphthalen-1-yl)anthracene, it has a different absorption and emission spectrum, making it suitable for different applications in OLEDs and other photonic devices .

Eigenschaften

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)